molecular formula C11H9N5O2 B13109131 1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione CAS No. 63011-84-7

1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione

Cat. No.: B13109131
CAS No.: 63011-84-7
M. Wt: 243.22 g/mol
InChI Key: WUZRNAFLKVSTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione is a heterocyclic compound that features a triazole ring fused with a pyrazolidine-3,5-dione moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid with hydrazine derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the pyrazolidine-3,5-dione ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione is unique due to its combination of a triazole ring with a pyrazolidine-3,5-dione moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63011-84-7

Molecular Formula

C11H9N5O2

Molecular Weight

243.22 g/mol

IUPAC Name

1-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione

InChI

InChI=1S/C11H9N5O2/c17-8-6-9(18)16(15-8)11-12-10(13-14-11)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17)(H,12,13,14)

InChI Key

WUZRNAFLKVSTSI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NN(C1=O)C2=NNC(=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.